molecular formula C7H10O2S B13284173 Methyl2-(thiolan-3-ylidene)acetate

Methyl2-(thiolan-3-ylidene)acetate

Cat. No.: B13284173
M. Wt: 158.22 g/mol
InChI Key: PHRYGOHHTIJDEC-GQCTYLIASA-N
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Description

Methyl 2-(thiolan-3-ylidene)acetate is an organic compound with the molecular formula C7H10O2S It is a derivative of thiolane, a five-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(thiolan-3-ylidene)acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product .

Industrial Production Methods

While specific industrial production methods for Methyl 2-(thiolan-3-ylidene)acetate are not well-documented, the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of catalysts, improved reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(thiolan-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiolane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiolane derivatives, and various substituted esters.

Scientific Research Applications

Methyl 2-(thiolan-3-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(thiolan-3-ylidene)acetate exerts its effects involves interactions with various molecular targets and pathways. The presence of the thiolane ring and the ester group allows the compound to participate in a range of chemical reactions, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(thiolan-3-ylidene)acetate is unique due to its specific combination of a thiolane ring and an ester group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

methyl (2E)-2-(thiolan-3-ylidene)acetate

InChI

InChI=1S/C7H10O2S/c1-9-7(8)4-6-2-3-10-5-6/h4H,2-3,5H2,1H3/b6-4+

InChI Key

PHRYGOHHTIJDEC-GQCTYLIASA-N

Isomeric SMILES

COC(=O)/C=C/1\CCSC1

Canonical SMILES

COC(=O)C=C1CCSC1

Origin of Product

United States

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